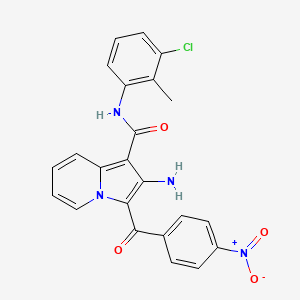

2-amino-N-(3-chloro-2-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide

Description

IUPAC Name: 2-amino-N-(3-chloro-2-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide CAS Number: 905778-51-0 Molecular Formula: C₂₃H₁₇ClN₄O₄ Molecular Weight: 448.86 g/mol

This indolizine-derived carboxamide features a unique substitution pattern: a 4-nitrobenzoyl group at position 3 and a 3-chloro-2-methylphenyl substituent on the carboxamide nitrogen (Fig. 1).

Properties

IUPAC Name |

2-amino-N-(3-chloro-2-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClN4O4/c1-13-16(24)5-4-6-17(13)26-23(30)19-18-7-2-3-12-27(18)21(20(19)25)22(29)14-8-10-15(11-9-14)28(31)32/h2-12H,25H2,1H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMHEKVUQNRQJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Substituent Effects and Implications

Electronic Effects

- Nitro vs. Methoxy Groups : The target compound’s para-nitro group (electron-withdrawing) contrasts with the para-methoxy group (electron-donating) in the analogue from . Nitro groups enhance electrophilic reactivity and may improve binding to electron-rich biological targets, whereas methoxy groups could reduce such interactions .

Steric and Solubility Considerations

- The 2-methyl group in the target compound increases steric bulk near the phenyl ring, which may reduce solubility in polar solvents compared to the 4-ethyl substituent in ’s analogue. Ethyl groups, though larger, are more flexible and less polar than methyl .

- The meta-nitro group in ’s compound may alter π-π stacking interactions compared to the para-nitro isomer in the target compound, affecting crystallinity or binding to aromatic receptors .

Related Amide Derivatives

The compound N-(3-chlorophenethyl)-4-nitrobenzamide () shares the 4-nitrobenzoyl motif but lacks the indolizine core. Its phenethylamine linker and simpler amide structure suggest lower conformational rigidity compared to indolizine carboxamides. This highlights the importance of the indolizine scaffold in modulating planar geometry and hydrogen-bonding capacity .

Research Findings and Trends

- Synthetic Accessibility : The target compound’s synthesis likely involves coupling 4-nitrobenzoyl chloride with an indolizine precursor, analogous to methods used for ’s amide . However, the indolizine core’s complexity may require multi-step protocols compared to simpler benzamide derivatives.

- Biological Potential: While explicit activity data are absent in the evidence, structural analogues with nitro groups (e.g., ) are often explored as kinase inhibitors or antimicrobial agents due to nitro’s redox-active properties .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 2-amino-N-(3-chloro-2-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including:

-

Cyclization : Formation of the indolizine core via pyridine-alkyne cyclization under palladium/copper catalysis in an inert atmosphere .

-

Functionalization : Introduction of the nitrobenzoyl group via Friedel-Crafts acylation, requiring Lewis acids like AlCl₃ in anhydrous dichloromethane .

-

Carboxamide Coupling : Amide bond formation using coupling agents (e.g., EDCI or DCC) with 3-chloro-2-methylaniline .

-

Optimization : Reaction yield is maximized by controlling temperature (0–60°C), solvent polarity (DMF for polar intermediates), and stoichiometric ratios (1:1.2 for acylating agents) .

Table 1: Key Synthesis Steps and Conditions

Step Reagents/Conditions Yield (%) Purification Method Cyclization PdCl₂, CuI, DMF, 60°C 65–70 Column chromatography (hexane:EtOAc) Nitrobenzoylation 4-nitrobenzoyl chloride, AlCl₃, DCM 75–80 Recrystallization (ethanol) Carboxamide Coupling EDCI, DCM, RT 85–90 Vacuum filtration

Q. What analytical techniques are critical for characterizing this compound and validating purity?

- Methodological Answer :

- Structural Confirmation :

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and carbonyl carbons (δ 165–175 ppm) .

- FT-IR : Identify amide N–H stretches (~3300 cm⁻¹) and nitro group absorptions (~1520 cm⁻¹) .

- Purity Assessment :

- HPLC : Use C18 columns with UV detection (λ = 254 nm); target ≥95% purity .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ via ESI-MS) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory efficacy)?

- Methodological Answer :

-

Assay Standardization : Compare activity across uniform assays (e.g., MTT for cytotoxicity, ELISA for cytokine levels) .

-

Structural Analogues : Test derivatives with modified substituents (e.g., replacing nitro with methoxy groups) to isolate pharmacophores .

-

Target Profiling : Use computational docking (e.g., AutoDock Vina) to predict binding affinities for HDACs vs. COX-2 enzymes .

Table 2: Reported Biological Activities

Study Activity Assay Model Key Findings [] Anticancer MCF-7 cells (IC₅₀ = 12 µM) HDAC inhibition [] Anti-inflammatory Murine macrophages 40% reduction in TNF-α

Q. What strategies mitigate byproduct formation during the nitrobenzoylation step?

- Methodological Answer :

- Regioselective Control : Use directing groups (e.g., methyl in 3-chloro-2-methylphenyl) to block para positions .

- Low-Temperature Reactions : Conduct acylation at –10°C to reduce electrophilic substitution at unintended sites .

- Byproduct Identification : LC-MS/MS to detect and quantify impurities (e.g., di-acylated products) .

Q. How can target engagement be validated for this compound in complex biological systems?

- Methodological Answer :

- Cellular Thermal Shift Assay (CETSA) : Confirm binding to HDACs by monitoring protein stability shifts post-treatment .

- CRISPR Knockout Models : Use HDAC1/2-knockout cell lines to assess loss of anticancer activity .

- Metabolomics : Track downstream effects (e.g., acetylated histone levels via Western blot) .

Data Contradiction Analysis

Q. Why do some studies report poor aqueous solubility despite the compound’s polar functional groups?

- Methodological Answer :

- Crystallinity vs. Amorphous State : XRPD analysis reveals high crystallinity, reducing dissolution rates .

- Salt Formation : Test solubility in phosphate buffers (pH 6.8) or with cyclodextrin complexation .

- Molecular Dynamics Simulations : Predict logP values (e.g., 3.2 via ChemAxon) to guide formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.